molecular formula C23H22ClN3O3 B10943844 6-(4-chlorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-chlorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10943844
M. Wt: 423.9 g/mol
InChI Key: VGFHEFBCWLSEBO-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-[3-(2-FURYL)-1-METHYLPROPYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds known as isoxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group, a furyl group, and a pyridine ring in its structure makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-N-[3-(2-FURYL)-1-METHYLPROPYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the Furyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Pyridine Ring: This step may involve a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methyl groups.

    Reduction: Reduction reactions can target the nitro group if present or the carbonyl group in the carboxamide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck reactions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can lead to the formation of a furanone, while reduction of the carboxamide can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it useful in studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, such as enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for applications that require stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-N-[3-(2-FURYL)-1-METHYLPROPYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity.

    Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound can influence various signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 6-(4-CHLOROPHENYL)-3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-N-[3-(2-FURYL)-1-METHYLPROPYL]-N,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of functional groups and heterocyclic rings. This combination provides a unique set of chemical properties, such as stability, reactivity, and the ability to form multiple types of interactions. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22ClN3O3/c1-14(6-11-18-5-4-12-29-18)27(3)23(28)19-13-20(16-7-9-17(24)10-8-16)25-22-21(19)15(2)26-30-22/h4-5,7-10,12-14H,6,11H2,1-3H3

InChI Key

VGFHEFBCWLSEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N(C)C(C)CCC4=CC=CO4

Origin of Product

United States

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